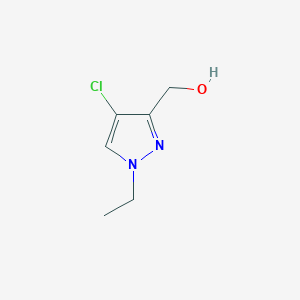

(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol

Description

The Pyrazole (B372694) Heterocycle as a Privileged Scaffold in Contemporary Organic and Medicinal Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the fields of organic and medicinal chemistry. nih.govmdpi.comheteroletters.orgjocpr.com This designation stems from its versatile chemical nature and its frequent appearance in a multitude of biologically active compounds. google.com The unique structural and electronic properties of the pyrazole nucleus allow it to interact with various biological targets, making it a cornerstone in the design of novel therapeutic agents. nih.govheteroletters.org

The presence of the pyrazole moiety in several FDA-approved drugs highlights its significance. These drugs span a wide range of therapeutic areas, including anti-inflammatory, analgesic, anticoagulant, and anti-obesity treatments. heteroletters.org The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery. jocpr.com Researchers are continually drawn to this scaffold due to its proven pharmacological potential and the diverse biological activities exhibited by its derivatives. nih.govgoogle.com

Overview of Functionalized Pyrazole Derivatives in Academic Investigations

Academic research has extensively explored the synthesis and application of functionalized pyrazole derivatives. By introducing various substituents onto the pyrazole core, chemists can modulate the molecule's physicochemical properties and biological activity. mdpi.com Common synthetic strategies for creating these derivatives include cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent approaches. researchgate.net These methods allow for the regioselective introduction of functional groups at different positions of the pyrazole ring. mdpi.com

Functionalized pyrazoles are investigated for a vast array of potential applications, from materials science, where they are used in dyes and fluorescent materials, to agrochemicals. scbt.combldpharm.com In medicinal chemistry, the introduction of specific functional groups can lead to compounds with enhanced potency and selectivity for biological targets, including enzymes and receptors. sigmaaldrich.com The study of these derivatives often involves a combination of synthetic chemistry, spectroscopic analysis, and biological evaluation to establish structure-activity relationships. sigmaaldrich.com

Research Rationale and Focus on (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol as a Model Compound

While specific research on this compound is not widely documented in publicly available literature, its structure suggests its utility as a model compound for several areas of chemical research. The substituents on the pyrazole ring—a chloro group at the 4-position, an ethyl group at the N1 position, and a hydroxymethyl group at the 3-position—provide distinct points for chemical modification and study.

The chloro substituent is an electron-withdrawing group that can influence the reactivity and electronic properties of the pyrazole ring. The ethyl group at the nitrogen atom impacts the molecule's lipophilicity and steric profile. The primary alcohol (methanol) group at the 3-position is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Interactive Data Table: Properties of a Representative Pyrazole Compound

Below are the computed properties for a related, unsubstituted pyrazole methanol (B129727) compound to provide context.

| Property | Value |

| Molecular Formula | C4H6N2O |

| Molecular Weight | 98.10 g/mol |

| IUPAC Name | (1H-Pyrazol-3-yl)methanol |

| CAS Number | 23585-49-1 |

| InChIKey | UIEABCXJWANXFS-UHFFFAOYSA-N |

Data sourced from PubChem CID 4913243. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-1-ethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXRPQDFPFZBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 1 Ethyl 1h Pyrazol 3 Yl Methanol and Analogues

Strategic Approaches to the 1H-Pyrazole Ring System Synthesis in Functionalized Contexts

The construction of a functionalized 1H-pyrazole ring is the foundational step in synthesizing complex derivatives. The primary strategies involve the formation of the five-membered ring from acyclic precursors, a process that allows for the introduction of desired substituents at various positions. The two most prominent and versatile strategies for this are cyclocondensation reactions and 1,3-dipolar cycloadditions. researchgate.net In recent years, these classical methods have been augmented by modern techniques, including multicomponent reactions and transition-metal catalysis, which offer improved efficiency, atom economy, and control over regioselectivity. researchgate.net

The synthesis of a 1,3,4-trisubstituted pyrazole (B372694) like the target compound often involves creating a pyrazole ring that already bears precursors to the final functional groups. For instance, a common approach is to synthesize an intermediate such as ethyl 1-ethyl-1H-pyrazole-3-carboxylate, which can then be halogenated at the C4 position and subsequently reduced at the C3 ester group to yield the final hydroxymethyl derivative. rsc.orggoogle.com

Cyclocondensation Protocols for Pyrazole Core Formation

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These protocols typically involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which acts as the N-N binucleophile to form the heterocyclic ring. nih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. beilstein-journals.org This approach is highly valued for its efficiency, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org For pyrazole synthesis, MCRs often combine an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. nih.gov

One such strategy involves the reaction of vinyl azides, aldehydes, and tosylhydrazine to regioselectively produce 3,4,5-trisubstituted 1H-pyrazoles in moderate to excellent yields. acs.org This method demonstrates broad functional group tolerance. acs.org Another approach utilizes an ionic liquid, [bmim][InCl4], as a catalyst for the one-pot synthesis of polysubstituted pyrazoles from 1,3-diketones, aldehydes, and hydrazines, showing high regioselectivity and yields for a variety of aldehydes. beilstein-journals.orgnih.gov These MCRs offer a direct route to highly functionalized pyrazoles that can serve as precursors to the target molecule. For example, by selecting the appropriate aldehyde, hydrazine (e.g., ethylhydrazine), and β-ketoester, a pyrazole with the desired substitution pattern at positions 1, 3, and 4 can be assembled, potentially including a halogen at C4 via a subsequent halogenation step if a suitable precursor is used. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Vinyl azide, Aldehyde, Tosylhydrazine | Base (e.g., NaOH) | 3,4,5-Trisubstituted 1H-Pyrazoles | High regioselectivity; Good functional group tolerance. | acs.org |

| 1,3-Diketone, Aldehyde, Hydrazine | Ionic Liquid [bmim][InCl4] | Persubstituted Pyrazoles | High yields and regioselectivity; Catalyst recyclability. | beilstein-journals.orgnih.gov |

| Aldehyde, Hydrazone, Nitromethane | Cobalt Catalyst | 1,3,4-Trisubstituted Pyrazoles | Atom-economic; Provides access to diverse scaffolds. | researchgate.net |

The most fundamental route to the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov To synthesize a precursor for (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol, one would typically start with ethylhydrazine (B1196685) and a β-ketoester that can provide the C3-carboxy or a related functional group.

For instance, the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates proceeds by first reacting a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) to form an ethyl-2,4-dioxo-4-phenylbutanoate intermediate. nih.gov This intermediate is then cyclized with hydrazine hydrate (B1144303) to yield the pyrazole-3-carboxylate. nih.gov A regiocontrolled methodology has been developed to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as the 1,3-dielectrophile. nih.gov The choice of hydrazine (free base vs. hydrochloride salt) dictates the regioselectivity, allowing for the controlled synthesis of either the 1,3- or 1,5-regioisomer. nih.gov

A relevant industrial synthesis involves the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester. google.com In this process, 3-ethyl-5-pyrazole carboxylic acid ethyl ester is first N-methylated using dimethyl carbonate. The resulting product is then chlorinated at the C4 position using a mixture of hydrochloric acid and hydrogen peroxide. google.com This highlights a common strategy: formation of the substituted pyrazole ring followed by functionalization (e.g., chlorination) of the pre-formed heterocycle.

| 1,3-Dielectrophile | Hydrazine Component | Product | Key Features | Reference |

|---|---|---|---|---|

| Ethyl-2,4-dioxo-4-phenylbutanoates | Hydrazine hydrate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylates | Two-step process from acetophenones. | nih.gov |

| Trichloromethyl enones | Arylhydrazine or Arylhydrazine HCl | 1,5- or 1,3-Carboxyalkyl-1-aryl-pyrazoles | High regiocontrol based on hydrazine form. | nih.gov |

| Hydrazones of ketones (with Vilsmeier-Haack reagent) | (Internal) | 1,3-Disubstituted pyrazole-4-carbaldehydes | Simultaneous cyclization and formylation. | researchgate.netresearchgate.netsemanticscholar.org |

Alternative Synthetic Routes to Pyrazole Scaffolds

Beyond classical cyclocondensation, other powerful methods have been developed for constructing the pyrazole ring, offering alternative pathways that can provide different substitution patterns or tolerate a wider range of functional groups.

Transition-metal catalysis offers elegant and efficient routes to pyrazoles, often through C-N bond formation or domino reactions that build the ring in a highly controlled manner. nih.gov Copper-catalyzed reactions are particularly prominent. One such method is a three-component process for synthesizing N-substituted pyrazoles from β-dimethylamino vinyl ketones, hydrazine, and aryl halides. nih.gov This reaction proceeds with high yields and excellent regioselectivity. researchgate.net

Another advanced strategy involves a palladium-catalyzed carbonylative Heck coupling of aryl bromides with butyl vinyl ether, which generates 3-alkoxyalkenones in situ. nih.gov These intermediates can then undergo a three-component reaction with various hydrazines to form 1,3-substituted pyrazoles. nih.gov Rhodium catalysts have also been employed in the addition-cyclization of hydrazines with alkynes, which proceeds through an unexpected C-N bond cleavage and intramolecular cyclization to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org These methods provide access to complex pyrazoles that might be difficult to obtain through traditional condensation chemistry.

The 1,3-dipolar cycloaddition, or Huisgen cyclization, is a powerful method for constructing five-membered heterocycles, including pyrazoles. researchgate.net This reaction typically involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, usually an alkyne or an alkene. researchgate.net

The synthesis of substituted pyrazoles can be achieved via the reaction of diazo compounds, generated in situ from N-tosylhydrazones, with alkynes. organic-chemistry.org To overcome issues with alkyne availability or stability, alkyne surrogates can be used. For example, unactivated bromovinyl acetals can serve as alkyne equivalents in reactions with diazo compounds to provide 3,5-disubstituted pyrazoles. organic-chemistry.org Similarly, α,β-alkynic hydrazones can undergo an electrophilic cyclization with molecular iodine to furnish 4-iodopyrazoles in high yields, demonstrating a route to halogenated pyrazoles. acs.org This approach is particularly relevant for the synthesis of the target molecule, as it directly installs a halogen at the C4 position during the ring-forming step.

Photoredox Reaction Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of pyrazole rings under mild conditions, offering alternative pathways to traditional condensation reactions. acs.orgorganic-chemistry.org These methods often involve the generation of radical intermediates, enabling novel bond formations. While a direct photoredox synthesis of this compound is not explicitly detailed, the principles can be applied to the synthesis of the core pyrazole scaffold, which can then be further functionalized.

Key photoredox strategies applicable to pyrazole synthesis include:

[4+1] Annulation: Relay visible-light photoredox catalysis can achieve a formal [4+1] annulation of hydrazones with dicarbonyl compounds. This process involves multiple successive photoredox cycles with a single photocatalyst, functionalizing C-H bonds to construct the pyrazole framework efficiently. acs.org

[3+2] Cycloadditions: Nitrilimines, generated in situ from precursors like tetrazoles or hydrazonoyl halides under photochemical conditions, can undergo [3+2] cycloaddition reactions with alkynes or their synthetic equivalents. nih.govacs.org This approach allows for the regioselective formation of polysubstituted pyrazoles. For instance, an α,β-unsaturated aldehyde can serve as an alkyne equivalent, where the aldehyde group acts as a photoremovable directing group, ultimately leading to the desired pyrazole structure after a Norrish-type fragmentation. acs.org

Oxidative Cyclization: The reaction of hydrazines with Michael acceptors can be promoted by a photoredox catalyst, using air as the terminal oxidant, to yield polysubstituted pyrazoles. organic-chemistry.org This process is proposed to proceed through the oxidation of hydrazine to diazene, followed by its addition to the Michael acceptor and subsequent cyclization.

These light-mediated methods are noted for their operational simplicity, mild reaction conditions, and ability to construct complex pyrazole scaffolds that might be challenging to access via conventional thermal methods. mdpi.com

Directed Functionalization at Specific Pyrazole Positions for this compound Synthesis

The construction of this compound necessitates a synthetic sequence where each substituent is introduced with high regioselectivity. This involves discrete steps for chlorination, N-alkylation, and functional group elaboration at the C3 position.

Regioselective Introduction of the Chloro Substituent at Position 4

The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution. The regioselective introduction of a chlorine atom at this position can be achieved using various chlorinating agents. A particularly effective and environmentally conscious method is the mechanochemical chlorination using trichloroisocyanuric acid (TCCA). rsc.org This solvent-free approach is rapid, operationally simple, and often high-yielding, avoiding the need for extensive purification like column chromatography. rsc.org The reaction is believed to proceed through an electrophilic aromatic substitution mechanism. rsc.org

| Reagent | Conditions | Position of Chlorination | Reference |

| Trichloroisocyanuric acid (TCCA) | Solvent-free, mechanochemical | 4 | rsc.org |

N-Alkylation Strategies for the 1-Ethyl Moiety on the Pyrazole Nitrogen

The N-alkylation of pyrazoles can result in a mixture of two regioisomers (N1 and N2 substitution). Achieving high selectivity for the desired N1-ethyl isomer is crucial. The outcome of the alkylation is influenced by factors such as the steric bulk of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. sci-hub.st

Common strategies for N-alkylation include:

Base-Mediated Alkylation: This is a typical method where a base (e.g., K₂CO₃, NaH) is used to deprotonate the pyrazole's N-H, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate. semanticscholar.org In many cases, steric hindrance at the C5 position can direct the alkylation to the N1 position. researchgate.net A systematic study using K₂CO₃ in DMSO has been shown to achieve regioselective N1-alkylation for 3-substituted pyrazoles. researchgate.net

Acid-Catalyzed Alkylation: An alternative approach involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.org This method avoids the need for strong bases. For unsymmetrical pyrazoles, the reaction often yields a mixture of regioisomers, with the major product being controlled by sterics. semanticscholar.org

Enzymatic Alkylation: Engineered enzymes have been developed that can transfer alkyl groups from haloalkanes to pyrazole substrates with exceptional regioselectivity (>99%). nih.gov This biocatalytic approach offers a highly selective method for methylation, ethylation, and propylation. nih.gov

The choice of method depends on the specific pyrazole substrate and the desired level of regiocontrol. For a 4-chloro-3-substituted pyrazole, base-mediated alkylation is a common and effective strategy, where the regioselectivity is often governed by steric effects. sci-hub.stresearchgate.net

Elaboration of the 3-Hydroxymethyl (-CH2OH) Group

The introduction of the hydroxymethyl group at the C3 position is typically achieved by the reduction of a corresponding C3-carbonyl functional group. This two-step approach involves first installing a suitable precursor group at C3, followed by its conversion to the alcohol.

Introduction of a C3 Carbonyl Precursor: The pyrazole ring can be synthesized with a precursor group already in place. Common methods for synthesizing the pyrazole core, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted. mdpi.com For example, using a β-keto ester in the initial condensation with ethylhydrazine would yield a pyrazole-3-carboxylate. Alternatively, a 3-formylpyrazole could be synthesized via methods like the Vilsmeier-Haack reaction on a suitable precursor. mdpi.com

Reduction to the Alcohol: Once the pyrazole-3-carboxylate or 3-formylpyrazole is obtained, the carbonyl group can be reduced to the primary alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. LiAlH₄ is typically used for the reduction of esters, while NaBH₄ is suitable for reducing aldehydes.

This sequence allows for the reliable formation of the (pyrazol-3-yl)methanol moiety. nih.govresearchgate.net

Characterization of Synthesized Pyrazole Derivatives for Structural Confirmation

The unambiguous structural confirmation of this compound and related derivatives relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. nih.govniscair.res.in

Spectroscopic Analysis in Organic Synthesis (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon skeleton and proton environments in the molecule, confirming the connectivity and regiochemistry of the substituents.

¹H NMR: The spectrum of this compound would show characteristic signals for each proton. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The hydroxymethyl group would appear as a singlet or doublet for the -CH₂O protons, potentially coupling with the hydroxyl proton, which itself might appear as a broad singlet. A key signal would be the singlet for the C5-H proton of the pyrazole ring, confirming the substitution pattern. mdpi.comnih.gov

¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the substitution pattern on the pyrazole ring. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the nature and position of the substituents. nih.govcdnsciencepub.com For N-substituted pyrazoles, distinct signals are observed for C3 and C5, unlike in N-unsubstituted pyrazoles where tautomerism can lead to broadened or averaged signals. nih.gov The presence of the chlorine atom at C4 would significantly influence the chemical shift of that carbon. Characteristic signals for the ethyl group, the hydroxymethyl carbon, and the three distinct pyrazole ring carbons would be expected. mdpi.comnih.gov

Representative ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles

| Carbon Position | Typical Chemical Shift (ppm) | Influencing Factors |

| C3 | 145 - 157 | N1-substituent, C3-substituent |

| C4 | 90 - 110 | Substituents at C3, C4, C5 |

| C5 | 125 - 145 | N1-substituent, C5-substituent (or proton) |

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.

Molecular Ion Peak (M⁺): Electron Impact (EI) mass spectrometry would show a molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. researchgate.net

Fragmentation: The fragmentation of pyrazoles under electron impact is highly dependent on the substituents. rsc.orgnih.gov A common initial fragmentation involves the cleavage of the N-N bond. rsc.org For this compound, characteristic fragmentation pathways could include the loss of the ethyl group, the hydroxymethyl group, or cleavage of the pyrazole ring itself. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group from the hydroxymethyl moiety. researchgate.net

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl and hydroxymethyl groups. Aromatic C-H stretching from the pyrazole ring may appear above 3000 cm⁻¹. researchgate.net

C=N and C=C Stretches: The pyrazole ring itself gives rise to characteristic stretching vibrations for C=N and C=C bonds, typically found in the 1400-1600 cm⁻¹ region. researchgate.netrsc.org

C-Cl Stretch: The carbon-chlorine bond would show a stretching absorption in the fingerprint region, typically between 600-800 cm⁻¹.

The combination of these three spectroscopic techniques provides a comprehensive and definitive characterization of the synthesized this compound, confirming its molecular formula, connectivity, and the specific arrangement of its functional groups. nih.gov

Single Crystal X-ray Diffraction for Definitive Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is unequivocally determined by single crystal X-ray diffraction. This powerful analytical technique provides definitive proof of a compound's chemical structure, including bond lengths, bond angles, and intermolecular interactions. While a comprehensive search of crystallographic databases reveals no publicly available single crystal X-ray diffraction data for the specific compound this compound, analysis of closely related pyrazole analogues provides significant insight into the structural characteristics of this class of compounds.

Detailed research findings from the crystallographic analyses of analogous pyrazole derivatives, such as 4-chloro-1H-pyrazole and 4-chloro-1H-pyrazole-3-carboxylic acid, offer valuable information. For instance, the crystal structure of 4-chloro-1H-pyrazole was determined at a low temperature of 170 K to mitigate its tendency to sublime under X-ray radiation. nih.gov This analysis revealed an orthorhombic crystal system with the space group Pnma. nih.gov The structure is characterized by a hydrogen-bonded trimeric assembly, a feature that it shares with its bromo-analogue. nih.gov Due to crystallographic disorder, the asymmetric unit is composed of one and a half molecules of 4-chloro-1H-pyrazole. nih.gov

In the case of 4-chloro-1H-pyrazole-3-carboxylic acid, single crystals were obtained through slow evaporation from an ethyl acetate/methanol (B129727) solvent system. researchgate.net The crystallographic analysis confirmed a monoclinic crystal system with the space group C2/c. researchgate.net The data collected for these analogues are crucial for understanding the foundational structural motifs of substituted pyrazoles.

The crystallographic data for these representative analogues are summarized in the interactive table below.

| Parameter | 4-chloro-1H-pyrazole nih.gov | 4-chloro-1H-pyrazole-3-carboxylic acid researchgate.net |

|---|---|---|

| Chemical Formula | C₃H₃ClN₂ | C₄H₃ClN₂O₂ |

| Formula Weight | 102.53 | 146.54 |

| Temperature (K) | 170 | 293 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | C2/c |

| Unit Cell Dimensions | ||

| a (Å) | 13.238(3) | 25.4370(17) |

| b (Å) | 6.6711(13) | 6.9155(5) |

| c (Å) | 9.502(2) | 13.0629(7) |

| α (°) | 90 | 90 |

| β (°) | 90 | 110.558(6) |

| γ (°) | 90 | 90 |

| Volume (ų) | 839.2(3) | 2151.6(3) |

| Z | 8 | 16 |

Theoretical and Computational Investigations of 4 Chloro 1 Ethyl 1h Pyrazol 3 Yl Methanol

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations are routinely used to predict geometries, electronic properties, and spectroscopic signatures.

Electronic Structure Elucidation (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For a related compound, 4-chloro-1H-pyrazole, DFT calculations have been employed to determine these energy levels. The insights gained from such studies can be extrapolated to understand the electronic behavior of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol. The presence of an ethyl group and a methanol (B129727) substituent would likely influence the electron distribution and, consequently, the HOMO and LUMO energies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-chloro-1H-pyrazole (Analogous Compound) | -7.012 | -0.789 | 6.223 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms, particularly those of the methanol group in the target molecule, would exhibit positive potential. The chlorine atom, being electronegative, will also influence the charge distribution. Analysis of the MEP surface for analogous pyrazoles helps in understanding the reactive sites of this compound.

Theoretical Spectroscopic Property Prediction and Validation

DFT calculations are widely used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These theoretical predictions are often compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational methods are instrumental in analyzing these interactions and understanding the resulting crystal packing.

Hirshfeld Surface Analysis for Intermolecular Contacts and Quantitative Contribution of Interactions

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Studies on related chloro-substituted pyrazoles have shown that H···H, Cl···H, and N···H contacts are often the most significant contributors to the crystal packing. For this compound, the presence of the hydroxyl group would introduce O···H hydrogen bonding as a major contributor to the supramolecular assembly.

| Interaction Type | Contribution (%) in a Related Pyrazole Derivative |

|---|---|

| H···H | 43.3 |

| Cl···H/H···Cl | 22.1 |

| O···H/H···O | 18.7 |

Computational Assessment of Hydrogen Bonding Networks and Other Non-Covalent Interactions

The presence of a methanol group in this compound introduces the potential for strong hydrogen bonding, which plays a crucial role in determining the crystal structure. Computational methods can be used to model and analyze these hydrogen bonding networks, providing information on bond distances and angles.

In addition to hydrogen bonds, other non-covalent interactions such as π-π stacking and C-H···π interactions can also influence the crystal packing of pyrazole derivatives. Computational analysis allows for the detailed characterization of these weaker, yet significant, interactions. For example, in the crystal structure of a related pyrazole, dimers are formed through N—H⋯O hydrogen bonds, and these dimers are further connected into ribbons.

Predictive Modeling for Chemical Reactivity and Stability of this compound

The prediction of chemical reactivity and stability of novel compounds is a cornerstone of modern computational chemistry. For a substituted pyrazole such as this compound, a comprehensive understanding of its electronic structure is paramount. Predictive models, primarily leveraging quantum chemical calculations, provide invaluable insights into the molecule's behavior in chemical reactions and its intrinsic stability. These models are built on the foundational principles of molecular orbital theory and density functional theory (DFT). eurasianjournals.comrsc.org

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors offer a more nuanced understanding of its stability and reactivity.

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2). A higher chemical potential suggests a better electron donor.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electrophile.

Predictive Data for this compound

| Parameter | Predicted Value | Significance for Reactivity and Stability |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | 2.65 | A moderate value suggesting a balance between stability and reactivity. |

| Chemical Potential (μ) | -3.85 eV | The negative value indicates that the compound is stable. |

| Electrophilicity Index (ω) | 2.79 eV | Suggests a moderate electrophilic character. |

Stability Considerations

The stability of this compound can also be assessed through computational modeling. The calculated total energy of the optimized molecular structure provides a measure of its thermodynamic stability. Furthermore, vibrational frequency analysis can confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

Exploration of Biological Activities and Structure Activity Relationships Sar of 4 Chloro 1 Ethyl 1h Pyrazol 3 Yl Methanol Derivatives

In Vitro Biological Screening Paradigms for Pyrazole (B372694) Scaffolds

In vitro screening is a cornerstone in the initial assessment of the therapeutic potential of novel compounds. For pyrazole scaffolds, a variety of assays are employed to determine their efficacy across different biological targets.

Pyrazole derivatives are frequently evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. uni.lu Standard methods such as broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Research on various pyrazole derivatives has demonstrated a broad spectrum of antibacterial activity. For instance, some novel pyrazole analogues have shown significant activity against Escherichia coli and Streptococcus epidermidis. nih.gov Specifically, certain synthesized compounds exhibited exceedingly high activity against Gram-negative bacteria like E. coli with MIC values as low as 0.25 μg/mL, which is more potent than the standard drug ciprofloxacin in those studies. nih.gov Similarly, high activity has been observed against Gram-positive bacteria such as S. epidermidis with a MIC of 0.25 μg/mL. nih.gov The introduction of different substituents on the pyrazole ring has been shown to significantly influence the antibacterial potency. While specific studies on (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol derivatives are not extensively documented, the presence of a chlorine atom on the pyrazole ring is a common feature in many biologically active molecules, suggesting that derivatives of this compound could warrant investigation for antimicrobial properties.

Table 1: Examples of In Vitro Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | nih.gov |

The antifungal potential of pyrazole derivatives is another area of significant research interest. In vitro antifungal activity is commonly assessed using methods similar to antibacterial testing, such as determining the MIC against various fungal strains.

Studies on different series of pyrazole derivatives have revealed promising antifungal activity. For example, some novel pyrazole analogues have demonstrated high activity against Aspergillus niger and Microsporum audouinii. nih.gov One derivative showed an MIC of 1 μg/mL against Aspergillus niger, which was more potent than the standard drug Clotrimazole in the same study. nih.gov Another derivative displayed equipotent activity to Clotrimazole against Microsporum audouinii with a MIC of 0.5 μg/mL. nih.gov The fungicidal activity of pyrazoles is often influenced by the nature of the substituents on the pyrazole ring. The 4-chloro-3-oxypyrazole moiety, for instance, has been identified as a bioactive structure, and modifications to the side chain can enhance fungicidal efficacy. nih.gov Although direct antifungal studies on this compound derivatives are scarce, the structural features suggest that this class of compounds could be a starting point for the development of new antifungal agents.

Table 2: Examples of In Vitro Antifungal Activity of Pyrazole Derivatives

| Compound Type | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivative 2 | Aspergillus niger | 1 | nih.gov |

| Pyrazole Derivative 3 | Microsporum audouinii | 0.5 | nih.gov |

| Clotrimazole (Standard) | Aspergillus niger | 2 | nih.gov |

The cytotoxic effects of pyrazole derivatives against various cancer cell lines are extensively studied to identify potential anticancer agents. In vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). Furthermore, studies often investigate the mechanism of cell death, for example, through apoptosis induction, which can be assessed by techniques like flow cytometry.

Table 3: Examples of In Vitro Cytotoxicity of Pyrazole Derivatives

| Compound Type | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Pyranopyrazole Derivative 8 | HA22T (Liver Cancer) | 58 | scispace.com |

| Pyranopyrazole Derivative 8 | HONE1 (Nasopharyngeal Cancer) | 180 | scispace.com |

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example. In vitro and in vivo models are used to evaluate these activities. For instance, the carrageenan-induced paw edema model in rats is a standard in vivo assay for acute inflammation.

Research has shown that many pyrazole derivatives possess significant anti-inflammatory activity. nih.gov In some studies, newly synthesized pyrazole derivatives have exhibited better anti-inflammatory activity compared to standard drugs like diclofenac sodium. nih.gov The anti-inflammatory effect is often attributed to the inhibition of cyclooxygenase (COX) enzymes. Some pyrazole derivatives have shown considerable edema inhibition, comparable to or even exceeding that of celecoxib at different time intervals. nih.gov Although specific anti-inflammatory and analgesic data for this compound derivatives are not widely reported, the pyrazole core is a well-established pharmacophore for designing agents with these properties.

Table 4: Example of In Vivo Anti-inflammatory Activity of a Pyrazole Derivative

| Compound | Activity | Comparison | Reference |

|---|

The biological activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes. Enzyme inhibition assays are crucial for elucidating the mechanism of action of these compounds.

Pyrazoles have been shown to inhibit a variety of enzymes. For example, some pyrazole-based inhibitors have been developed for meprin α and β, which are metalloproteases involved in inflammation and fibrosis. nih.gov The inhibitory activity of these compounds is highly dependent on the substituents on the pyrazole ring. For instance, a 3,5-diphenylpyrazole derivative showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, suggesting their potential as antibiotics. nih.gov The inhibitory potency of these compounds was found to be influenced by the substituents at various positions of the pyrazole scaffold. nih.gov While enzyme inhibition profiles for this compound derivatives have not been specifically detailed in the available literature, the pyrazole core structure provides a versatile template for designing targeted enzyme inhibitors.

Table 5: Example of Enzyme Inhibition by a Pyrazole Derivative

| Compound Type | Target Enzyme | Inhibitory Activity | Reference |

|---|

Structure-Activity Relationship (SAR) Derivations for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR studies have been instrumental in optimizing their therapeutic properties.

While specific SAR studies for this compound analogues are not extensively published, general SAR principles for substituted pyrazoles can be inferred from the broader literature. The biological activity of pyrazoles is highly dependent on the nature and position of substituents on the pyrazole ring. jlu.edu.cn

A systematic exploration of analogues of this compound, involving modifications at the ethyl and methanol (B129727) groups, as well as the introduction of different substituents at other positions of the pyrazole ring, would be necessary to establish a clear SAR for this specific class of compounds.

Impact of Chloro Substitution on Biological Efficacy and Selectivity

The presence and position of halogen substituents on the pyrazole ring can significantly modulate the biological profile of a compound. In the case of this compound, the chlorine atom at the C4 position is a key feature. Halogens, such as chlorine, can influence a molecule's lipophilicity, electronic properties, and metabolic stability. researchgate.net

The introduction of a chloro group often enhances biological activity. mdpi.com This can be attributed to several factors:

Increased Lipophilicity : The chloro group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.

Electronic Effects : As an electron-withdrawing group, chlorine can alter the electron density of the pyrazole ring, potentially influencing its binding affinity to target proteins. researchgate.net

Steric Interactions : The size of the chlorine atom can promote favorable steric interactions within a receptor's binding pocket, leading to a more stable ligand-receptor complex.

Metabolic Stability : Halogenation can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life in the body.

For instance, studies on various 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated significant antifungal and antitubercular activities, suggesting that the chloro-substitution is a critical determinant of their biological function. nih.govrsc.org The position of the substituent is also vital; substitutions at the C4 and C5 positions of the pyrazole ring are frequently observed to modulate the electronic characteristics of the molecule. researchgate.net

Role of the N-Ethyl Group in Molecular Recognition and Receptor Interactions

The substitution at the nitrogen atoms of the pyrazole ring is a common strategy for fine-tuning the pharmacological properties of these derivatives. N1-substituted pyrazoles are often more stable and exhibit distinct biological profiles compared to their unsubstituted counterparts. researchgate.net The N-ethyl group in this compound plays a significant role in molecular recognition and interaction with biological targets.

The influence of the N-ethyl group can be summarized as follows:

Steric Hindrance and Conformational Flexibility : The ethyl group can introduce a degree of steric hindrance that may orient the molecule favorably within a binding site. It can also influence the conformational flexibility of the molecule, allowing it to adopt an optimal geometry for receptor binding.

The regioselectivity of N-alkylation is a critical aspect of the synthesis of such derivatives, as the biological activity can differ significantly between N1 and N2 isomers. researchgate.net

Significance of the 3-Hydroxymethyl Moiety in Activity Profiles and Pharmacophore Development

The 3-hydroxymethyl group (-CH₂OH) is a crucial functional group that can significantly impact the biological activity of the parent compound. This moiety can act as both a hydrogen bond donor (from the hydroxyl -OH group) and a hydrogen bond acceptor (at the oxygen atom). This dual capability allows it to form specific and strong interactions with amino acid residues in the active site of a target protein, such as a kinase or an enzyme.

Key contributions of the 3-hydroxymethyl moiety include:

Hydrogen Bonding : The ability to form hydrogen bonds is fundamental for molecular recognition and binding affinity. These interactions contribute to the specificity and stability of the ligand-protein complex.

Pharmacophore Feature : The hydroxymethyl group serves as a key pharmacophoric feature. In pharmacophore modeling, it represents a critical point of interaction that is often essential for biological activity.

Improved Solubility : The polar hydroxyl group can enhance the aqueous solubility of the molecule, which is often a desirable property for drug candidates.

By participating in key hydrogen bonding interactions, the 3-hydroxymethyl moiety can anchor the ligand within the binding site, ensuring a proper orientation for other parts of the molecule to interact with the target.

Molecular Modeling and Docking Studies for Target Identification and Ligand Binding

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its potential biological targets. ekb.eg These methods provide insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the process of drug discovery and development. nih.gov Pyrazole derivatives have been extensively studied using these techniques to explore their potential as inhibitors of various protein targets, including kinases. nih.govresearchgate.net

Ligand-Protein Interaction Analysis (e.g., Kinase Binding Sites, Enzyme Active Sites)

Docking simulations place the ligand into the active site of a target protein and score the potential binding poses. This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. For pyrazole derivatives, these interactions often occur within the ATP-binding site of kinases. nih.gov

Common interactions observed in docking studies of pyrazole derivatives include:

Hydrogen Bonds : These are critical for anchoring the ligand. For example, the nitrogen atoms of the pyrazole ring or the oxygen of the hydroxymethyl group can form hydrogen bonds with backbone or side-chain residues in the hinge region of a kinase, such as Ala807 in RET kinase. semanticscholar.org

Hydrophobic Interactions : The pyrazole ring and the N-ethyl group can form hydrophobic interactions with nonpolar residues like CYS67, ALA80, and LEU130 in the binding pocket of PLK1. nih.gov

Pi-Pi Stacking : The aromatic pyrazole ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

| Kinase Target | PDB ID | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| VEGFR-2 | 2QU5 | Leu840, Asn923, Cys919, Asp1046 | Hydrogen Bond | nih.gov |

| CDK2 | 2VTO | Ile10, Lys20, Lys89, Asp145 | Hydrogen Bond | nih.gov |

| RET Kinase | - | Ala807 | Hydrogen Bond | semanticscholar.org |

| PLK1 | - | CYS67, ALA80, LEU59, LEU130 | Hydrophobic | nih.gov |

Binding Affinity Predictions and Conformational Analysis

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol or kJ/mol). Lower binding energy values typically indicate a more stable and potent ligand-protein interaction. researchgate.net Molecular dynamics (MD) simulations can further refine these predictions by analyzing the conformational stability of the complex over time. semanticscholar.org

For example, docking studies of pyrazole derivatives against various kinases have reported binding energies ranging from -5.92 to -10.35 kJ/mol. nih.govresearchgate.net MD simulations can confirm the stability of key interactions, such as hydrogen bonds with hinge region residues, throughout the simulation, validating the predicted binding mode. semanticscholar.org

| Compound Class | Protein Target | PDB ID | Predicted Binding Energy | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazole Hybrid | VEGFR-2 | 2QU5 | -10.09 kJ/mol | researchgate.net |

| 1,3,4-Thiadiazole-Pyrazole Hybrid | Aurora A | 2W1G | -8.57 kJ/mol | researchgate.net |

| 1,3,4-Thiadiazole-Pyrazole Hybrid | CDK2 | 2VTO | -10.35 kJ/mol | researchgate.net |

| Fused Ring Pyrazole | RET Kinase | - | -7.14 kcal/mol | semanticscholar.org |

Computational Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgtandfonline.com The goal of QSAR is to develop predictive models that can estimate the activity of novel, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. nih.gov

QSAR models are built using a set of compounds with known activities (the training set) and are validated using an independent set of compounds (the test set). The models are based on molecular descriptors, which are numerical representations of various physicochemical properties of the molecules.

Different QSAR approaches have been applied to pyrazole derivatives:

2D-QSAR : These models correlate biological activity with 2D structural features and physicochemical properties. They have been successfully used to predict the anticancer activity of pyrazole derivatives against various cell lines. nih.gov

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to build predictive models. These models can provide visual representations (contour maps) that highlight the regions around the molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. researchgate.net

5D-QSAR : This is a more advanced methodology that considers the induced-fit models of ligand binding, providing a more dynamic picture of the ligand-receptor interaction. nih.gov

A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (Q²), and good predictive ability for the external test set (R²pred). researchgate.net The insights gained from QSAR models, particularly from 3D-QSAR contour maps, can provide a theoretical basis for the rational design of new derivatives of this compound with improved biological efficacy. nih.gov

Broader Perspectives and Future Research Trajectories for 4 Chloro 1 Ethyl 1h Pyrazol 3 Yl Methanol in Academic Discovery

Design Principles for Next-Generation Pyrazole-Based Chemical Entities and Chemical Probes

The design of new chemical entities and probes based on the (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol scaffold hinges on established principles of medicinal chemistry and an understanding of the structure-activity relationships (SAR) of pyrazole (B372694) derivatives. mdpi.comnih.gov The core pyrazole ring and its substituents are key modulators of biological activity, and systematic modification of each component can lead to compounds with enhanced potency, selectivity, and optimized physicochemical properties.

Key design principles include:

Target Selectivity: A primary goal is to design molecules that interact with a specific biological target with high affinity and selectivity. This is crucial for developing effective chemical probes to study biological processes or for creating drugs with minimal off-target effects. researchgate.net

Structure-Activity Relationship (SAR) Exploration: The substituents on the pyrazole ring play a critical role in determining biological activity. For the this compound scaffold, the following positions are ripe for exploration:

N1-ethyl group: The size and nature of the alkyl group at the N1 position can influence binding affinity and metabolic stability. Exploring variations from small alkyl chains to larger, more complex moieties can fine-tune interactions with target proteins.

C3-methanol group: The hydroxyl group provides a handle for further chemical modification, such as esterification or etherification, to create prodrugs or to introduce new functionalities that can form hydrogen bonds with a target.

C4-chloro group: The halogen at this position can be varied to other halogens (F, Br, I) or other electron-withdrawing or -donating groups to modulate the electronic properties of the ring and influence binding interactions. acs.orgnih.gov

C5-position: While unsubstituted in the parent scaffold, this position is a prime candidate for introducing new substituents to explore new binding pockets in a target protein.

Physicochemical Properties: For a compound to be a useful probe or drug candidate, it must possess suitable properties such as solubility, cell permeability, and metabolic stability. researchgate.net Lipinski's Rule of Five and other predictive models can guide the design process to ensure that new derivatives have drug-like characteristics.

By systematically applying these principles, researchers can generate a library of derivatives of this compound to screen for a wide range of biological activities, leading to the discovery of novel chemical probes and potential therapeutic agents.

Exploration of Novel Pharmacological Applications for this compound Scaffolds

The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a remarkable diversity of pharmacological activities. nih.govnih.gov This suggests that the this compound core could serve as a versatile starting point for the development of new therapeutics across multiple disease areas. The known biological activities of pyrazole-containing compounds provide a roadmap for exploring the potential applications of this specific scaffold.

| Pharmacological Activity | Therapeutic Area | Examples of Pyrazole-Based Drugs/Candidates | Potential for this compound Scaffold |

|---|---|---|---|

| Anti-inflammatory | Rheumatoid Arthritis, Osteoarthritis | Celecoxib, Phenylbutazone | Derivatives could be designed as selective COX-2 inhibitors for treating inflammatory conditions. pharmaguideline.comnih.govresearchgate.net |

| Anticancer | Various Cancers | Sorafenib (contains a pyrazole-like moiety) | The scaffold could be modified to target kinases like VEGFR2 or other proteins involved in cancer progression. researchgate.netrsc.orgnih.gov |

| Antimicrobial | Bacterial and Fungal Infections | Various investigational compounds | New derivatives could be developed to combat drug-resistant bacteria and fungi. nih.govnih.gov |

| Analgesic | Pain Management | Difenamizole | The scaffold could be a starting point for non-opioid pain therapeutics. nih.gov |

| Antiviral | Viral Infections | Investigational compounds against various viruses | Potential for developing agents against viruses like influenza or coronaviruses. mdpi.com |

| Neuroprotective | Neurodegenerative Diseases | CDPPB (an antipsychotic candidate) | Derivatives could be explored for activity against targets involved in Alzheimer's or Parkinson's disease. nih.gov |

The exploration of these applications would involve synthesizing a focused library of derivatives based on the this compound scaffold and screening them in relevant biological assays. The presence of the chloro and hydroxymethyl groups provides functional handles that can be readily modified to optimize activity against a chosen target.

Development of Sustainable and Scalable Synthetic Methodologies for Pyrazole Derivatives in Research

The advancement of research on this compound and its derivatives relies on the availability of efficient, sustainable, and scalable synthetic methods. Traditional methods for pyrazole synthesis often involve harsh reaction conditions and the use of hazardous reagents. benthamdirect.comresearchgate.net In recent years, there has been a significant shift towards "green" chemistry principles in the synthesis of pyrazole derivatives. nih.govcitedrive.com

These modern approaches aim to be more environmentally friendly by:

Using Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG). thieme-connect.comspringerprofessional.de

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with the aid of grinding or microwave irradiation, which reduces waste and energy consumption. researchgate.netnih.gov

Employing Recyclable Catalysts: Using heterogeneous catalysts, such as nanocomposites, that can be easily recovered and reused, minimizing waste and cost. springerprofessional.deresearchgate.net

Utilizing Alternative Energy Sources: Microwave and ultrasonic irradiation can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.netthieme-connect.com

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which improves efficiency and reduces waste. researchgate.netnih.gov

| Synthetic Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction. | Rapid reaction times, often higher yields, and can be performed solvent-free. | researchgate.netnih.gov |

| Ultrasonic Irradiation | Uses high-frequency sound waves to promote the reaction. | Can be performed at room temperature, short reaction times, and good yields. | researchgate.netthieme-connect.com |

| Aqueous Media Synthesis | Uses water as the solvent. | Environmentally benign, safe, and inexpensive. | thieme-connect.comacs.org |

| Solvent-Free Synthesis (Grinding) | Reactants are ground together without a solvent. | Reduces waste, simple procedure, and environmentally friendly. | researchgate.netnih.gov |

| Heterogeneous Catalysis | Uses a solid catalyst that is not in the same phase as the reactants. | Catalyst can be easily separated and recycled, leading to a more sustainable process. | springerprofessional.deresearchgate.net |

The development of a green and scalable synthesis for this compound would be a crucial first step in enabling its broader investigation. This would likely involve a multicomponent reaction strategy using environmentally friendly solvents and catalysts.

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Activity Forecasting

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govbohrium.comnih.gov These computational tools can be powerfully applied to the this compound scaffold to guide the discovery and development of new derivatives.

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecules based on the pyrazole scaffold that are predicted to have high affinity for a specific biological target. nih.gov These models can explore a vast chemical space to propose innovative structures that a human chemist might not have considered.

High-Throughput Virtual Screening: ML models can be trained on existing data to predict the biological activity of new compounds. This allows for the rapid virtual screening of large libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. AI and ML models can forecast these properties early in the design process, helping to avoid costly failures in later stages. nih.gov

Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel pyrazole derivatives. This can save significant time and resources in the laboratory by suggesting the most efficient ways to synthesize target molecules.

Activity Forecasting: By analyzing the SAR of known pyrazole derivatives, ML models can predict the activity of new compounds based on their structure. This can help to guide the design of more potent and selective molecules. eurasianjournals.com

The integration of these in silico methods with traditional experimental work will create a more efficient and data-driven approach to exploring the potential of the this compound scaffold. This synergy will undoubtedly accelerate the pace of discovery and increase the likelihood of translating basic research into tangible applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) improve regioselectivity .

- Monitoring : Use thin-layer chromatography (TLC) to track intermediates and confirm reaction completion .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Assign peaks to verify the pyrazole ring, ethyl group, and methanol moiety (e.g., δ ~4.5 ppm for -CH₂OH) .

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .

- HPLC : Assess purity (>95% recommended) using reverse-phase columns and UV detection .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove polar impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) improves separation .

- Distillation : For volatile byproducts, fractional distillation under reduced pressure is advised .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models for this compound be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles using SHELX software for refinement .

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures to validate conformers .

- Dynamic NMR : Probe temperature-dependent splitting to assess rotational barriers in the ethyl group .

Q. What strategies are recommended for elucidating the reaction mechanism of pyrazole ring formation in this compound?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation into the pyrazole core .

- Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy to identify rate-determining steps .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map energy profiles of cyclization pathways .

Q. How can researchers investigate the biological activity of this compound against specific enzyme targets?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to kinases or oxidoreductases .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., COX-2 or CYP450) .

- SAR Studies : Synthesize analogs with varying substituents (e.g., chloro to fluoro) to correlate structure with inhibitory potency .

Q. What advanced techniques are used to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, then analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .

- pH-Dependent Solubility : Use shake-flask method with UV quantification at λmax ~270 nm .

Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 4-position .

- Metal Catalysis : Pd-catalyzed C-H activation enables selective coupling at the 3-chloro position .

- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction outcomes to predict selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.